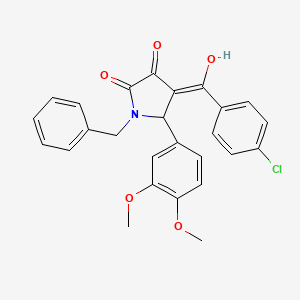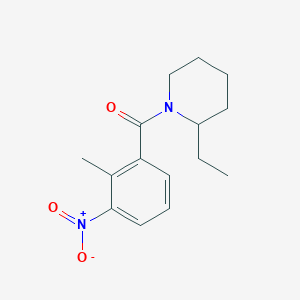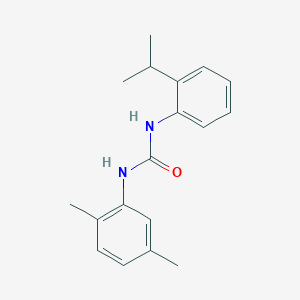
N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine, also known as 5-MeO-MALT, is a synthetic compound that belongs to the amphetamine class of drugs. This compound has gained attention in recent years due to its potential use in scientific research. In
Mechanism of Action
The mechanism of action of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine involves the release of serotonin from presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which activates postsynaptic serotonin receptors. The activation of serotonin receptors results in a variety of physiological and psychological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine are similar to those of other amphetamines. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and other neurotransmitters in the brain. These effects can lead to changes in mood, perception, and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine in lab experiments is its high potency. This allows researchers to use smaller doses, which can reduce the risk of side effects and increase the accuracy of the results. However, one limitation of using N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine is its potential for neurotoxicity. Studies have shown that high doses of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine can cause damage to serotonin neurons in the brain.
Future Directions
There are several future directions for research on N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of interest is its use in studying the role of serotonin in various physiological and pathological conditions. Additionally, further research is needed to better understand the long-term effects of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine on the brain and body.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. Its high potency and ability to release serotonin make it a useful tool for studying the central nervous system. However, its potential for neurotoxicity and other side effects must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential benefits and risks of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine.
Synthesis Methods
The synthesis of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine involves the reaction of 5-chloro-2-(methylthio)benzyl chloride with N-methyl-1-propanamine in the presence of a base. This reaction results in the formation of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine as a white crystalline solid. The purity of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine can be improved through recrystallization or chromatography.
Scientific Research Applications
N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and acts as a potent serotonin releasing agent. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions.
properties
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(quinolin-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-17(10-5-11-18-2)12-13-6-3-8-15-14(13)7-4-9-16-15/h3-4,6-9H,5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNYBQBZXMVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CC1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5441385.png)
![methyl 2-({[(1,1-dimethylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B5441395.png)
![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-isopropylpiperazine](/img/structure/B5441407.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5441434.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-N-propyl-2-pyrimidinamine](/img/structure/B5441438.png)

![N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5441455.png)
![1-{6-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5441459.png)

![N-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5441468.png)
![3-(diphenylmethyl)-5-(2-methoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5441476.png)

![3-isopropyl-6-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5441487.png)